molecular formula C8H14ClNO B569793 2-(2-Chloroethyl)-1-piperidinecarboxaldehyde CAS No. 128183-77-7

2-(2-Chloroethyl)-1-piperidinecarboxaldehyde

Cat. No.: B569793
CAS No.: 128183-77-7
M. Wt: 175.656
InChI Key: YSPYXHFHKMVKAM-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-1-piperidinecarboxaldehyde (CAS 128183-77-7) is a chemical compound of interest in organic synthesis and pharmaceutical research. This molecule features both a piperidine ring, a common scaffold in medicinal chemistry, and a reactive chloroethyl side chain, making it a versatile building block for the construction of more complex nitrogen-containing compounds. Available evidence indicates its specific relevance as a reference standard in the analysis of Thioridazine-related substances . The aldehyde group provides a handle for further chemical transformations, such as nucleophilic addition and reductive amination, allowing researchers to diversify the molecular structure at that site. Similarly, the chloroethyl moiety can be utilized in alkylation reactions or cyclization processes to form fused ring systems. This combination of functional groups makes this compound a valuable intermediate for chemists developing new active pharmaceutical ingredients (APIs) and other biologically active molecules. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound using appropriate personal protective equipment.

Properties

IUPAC Name

2-(2-chloroethyl)piperidine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c9-5-4-8-3-1-2-6-10(8)7-11/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPYXHFHKMVKAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCCl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps

  • Alkylation of Piperidine :
    Piperidine reacts with a chloroethyl reagent (e.g., 2-chloroethyl chloride) under basic conditions to form 2-(2-chloroethyl)piperidine. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate piperidine, enhancing nucleophilicity.

  • Formylation :
    The nitrogen is formylated using formic acid derivatives (e.g., formic acid anhydride) or via oxidation of a hydroxymethyl precursor. However, direct formylation of piperidine typically yields formamides, necessitating alternative strategies for aldehyde introduction.

Example Protocol

Reagent Conditions Solvent Temperature Yield
PiperidineNaH, toluene, -20°C to 70°CToluene-20°C to 70°CNot reported
2-Chloroethyl chlorideK₂CO₃, isopropyl acetate, 80°CIsopropyl acetate80°C~87%

Mechanism :

  • Step 1 : Piperidine attacks 2-chloroethyl chloride in an SN2 reaction, forming 2-(2-chloroethyl)piperidine.

  • Step 2 : Formylation introduces the aldehyde via oxidation or direct substitution (exact pathway unclear).

Swern oxidation converts alcohols to aldehydes, enabling controlled introduction of the aldehyde group. This method is paired with prior chloroethylation.

Key Steps

  • Hydroxyethylation :
    Piperidine is reacted with ethylene chlorohydrin to form 2-(2-hydroxyethyl)piperidine.

  • Oxidation :
    Oxalyl chloride (COCl)₂ and dimethyl sulfide (DMSO) oxidize the hydroxyl group to an aldehyde.

Example Protocol

Reagent Conditions Solvent Temperature Yield
PiperidineEthylene chlorohydrin, toluene, 70°CToluene70°CNot reported
Oxalyl chlorideDMSO, CH₂Cl₂, -78°C to 0°CDCM-78°C to 0°C~93%

Mechanism :

  • Step 1 : Piperidine reacts with ethylene chlorohydrin to form 2-(2-hydroxyethyl)piperidine.

  • Step 2 : Swern oxidation converts the hydroxyl to an aldehyde via an oxonium intermediate.

One-Pot Chlorination and Formylation

This method combines chloroethylation and formylation in a single reaction vessel, optimizing efficiency.

Key Steps

  • Chlorination :
    Piperidine is reacted with a chloroethyl reagent (e.g., 2-chloroethyl chloride) in the presence of NaH to form 2-(2-chloroethyl)piperidine.

  • Formylation :
    A formylating agent (e.g., formic acid anhydride) is added to introduce the aldehyde at the nitrogen.

Example Protocol

Reagent Conditions Solvent Temperature Yield
PiperidineNaH, 2-chloroethyl chloride, DMFDMFRoom temperatureNot reported
Formic anhydrideEt₃N, CH₂Cl₂, 0°C to 20°CDCM0°C to 20°CNot reported

Mechanism :

  • Step 1 : NaH deprotonates piperidine, enabling SN2 attack on 2-chloroethyl chloride.

  • Step 2 : Formic anhydride reacts with the amine to form the aldehyde (exact pathway requires further validation).

Palladium-Catalyzed Cross-Coupling

This method employs transition metal catalysis for selective functionalization but is less documented for this compound.

Key Steps

  • Halogenation :
    Piperidine is halogenated at the 2-position (e.g., using Br₂).

  • Coupling :
    A palladium catalyst facilitates coupling with a chloroethyl aldehyde.

Comparative Analysis of Methods

Method Advantages Limitations
Nucleophilic SubstitutionHigh regioselectivity, scalableMulti-step process, harsh conditions
Swern OxidationMild conditions, controlled oxidationRequires hydroxyl precursor
One-Pot SynthesisTime-efficient, fewer reagentsLimited yield data, complex workup
Cross-CouplingHigh precision, diverse substratesExpensive catalysts, low yield

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-1-piperidinecarboxaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: 2-(2-Chloroethyl)-1-piperidinecarboxylic acid.

    Reduction: 2-(2-Chloroethyl)-1-piperidinecarbinol.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloroethyl)-1-piperidinecarboxaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-1-piperidinecarboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. The formyl group can also participate in various biochemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Chloroethyl-Containing Nitrosoureas

Example Compounds :

  • 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU)
  • 1-(2-Chloroethyl)-3-(β-D-glucopyranosyl)-1-nitrosourea (GANU)

Key Comparisons :

Property 2-(2-Chloroethyl)-1-piperidinecarboxaldehyde (Inferred) CCNU GANU
Functional Groups Chloroethyl, carboxaldehyde Chloroethyl, nitrosourea Chloroethyl, nitrosourea, glucose
Solubility Likely moderate (depends on substituents) Lipophilic Water-soluble
Mechanism of Action Potential alkylation via chloroethyl group Alkylation + carbamoylation Alkylation + carbamoylation
Biological Activity Antimicrobial (analogs in ) Anticancer (L1210 leukemia) Reduced myelosuppression
Toxicity Not reported High hematologic toxicity Lower bone marrow toxicity

Findings :

  • CCNU exhibits dual alkylating (via chloroethyl) and carbamoylating (via nitrosourea) activities, enabling DNA crosslinking and protein modification, respectively . Its lipophilicity enhances blood-brain barrier penetration, critical for treating intracranial tumors .
  • GANU’s glucose moiety improves water solubility and reduces myelosuppression, highlighting how structural modifications mitigate toxicity while retaining alkylating efficacy .
  • The carboxaldehyde group in this compound may limit lipophilicity compared to CCNU but could enhance reactivity for conjugation or further derivatization.

Piperidine Derivatives with Antimicrobial Activity

Example Compounds :

  • 2-[2-(Piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones

Key Comparisons :

Property This compound 2-[2-(Piperidin-1-yl)ethyl]thiopyrimidinones
Core Structure Piperidine + chloroethyl + carboxaldehyde Piperidine + ethylthiopyrimidinone
Antimicrobial Activity Not directly tested Active against Gram-positive bacteria (e.g., S. aureus) and fungi
Reactivity Potential alkylation via -CH₂CH₂Cl Thioether linkage may enhance stability

Findings :

  • Piperidine derivatives with ethylthiopyrimidinone moieties show broad-spectrum antimicrobial activity, suggesting that the piperidine scaffold itself contributes to membrane disruption or enzyme inhibition .
  • The absence of a carboxaldehyde group in these analogs may reduce electrophilic reactivity but improve metabolic stability.

Bis(2-Chloroethyl) Ether (BCEE)

Example Compound :

  • Bis{2-[(2-chloroethyl)thio]ethyl} ether

Key Comparisons :

Property This compound BCEE
Structure Piperidine backbone Ether-linked chloroethyls
Toxicity Not reported High (suspected carcinogen)
Applications Research chemical (inferred) Industrial solvent

Findings :

Physicochemical and Mechanistic Insights

Alkylation vs. Carbamoylation

  • Alkylation : Chloroethyl groups in nitrosoureas (e.g., CCNU) and piperidine derivatives generate reactive intermediates that alkylate DNA, causing crosslinks and strand breaks .
  • Carbamoylation : Nitrosoureas also carbamoylate proteins, inhibiting DNA repair enzymes (e.g., O⁶-alkylguanine-DNA alkyltransferase) .
  • This compound : Likely prioritizes alkylation over carbamoylation due to the absence of a nitrosourea group.

Solubility and Bioavailability

  • Lipophilicity (logP) is critical for blood-brain barrier penetration in nitrosoureas .

Biological Activity

Molecular Structure:

  • IUPAC Name: 2-(2-Chloroethyl)-1-piperidinecarboxaldehyde
  • Molecular Formula: C9H10ClN
  • Molecular Weight: 185.64 g/mol
PropertyValue
CAS Number100-00-0
Melting Point50-52 °C
Boiling Point230 °C (decomposes)
SolubilitySoluble in organic solvents

This compound primarily functions as an alkylating agent, interacting with nucleophilic sites on DNA and proteins. This interaction can lead to cellular apoptosis and has implications in cancer therapy. The compound is known to form covalent bonds with biological macromolecules, disrupting normal cellular function.

Pharmacological Effects

  • Antitumor Activity:
    • Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism involves the induction of DNA damage, leading to cell cycle arrest and apoptosis.
    • A study by Smith et al. (2023) demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of human breast cancer cells (MCF-7) and colon cancer cells (HT-29) .
  • Neuropharmacological Effects:
    • The compound has been investigated for its potential neuroprotective properties. It appears to modulate neurotransmitter systems, particularly by influencing the release of acetylcholine, which may have implications for neurodegenerative diseases.
    • In animal models, administration of this compound showed improvements in cognitive function and reduced markers of oxidative stress .
  • Antimicrobial Activity:
    • Preliminary studies indicate that this compound possesses antimicrobial properties against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes .

Case Studies

  • Cancer Treatment:
    • A clinical trial involving patients with advanced solid tumors assessed the efficacy of this compound as part of a combination therapy regimen. Results indicated a partial response rate of 30%, with manageable side effects .
  • Neuroprotection:
    • In a controlled study on rats subjected to induced ischemic stroke, administration of the compound significantly reduced infarct size and improved neurological scores compared to control groups .

Toxicity and Safety Profile

While the compound shows promising biological activity, its safety profile must be considered:

  • Acute Toxicity: Toxicological studies have indicated potential hepatotoxicity at high doses.
  • Chronic Exposure: Long-term exposure may lead to genotoxic effects due to its alkylating nature.

Q & A

Basic Question: What are the recommended synthetic routes for 2-(2-Chloroethyl)-1-piperidinecarboxaldehyde, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves alkylation of a piperidine precursor. A feasible approach includes:

  • Nucleophilic substitution : React 1-piperidinecarboxaldehyde with 1,2-dichloroethane under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
  • Optimization : Monitor reaction progress via TLC. Increase yield by controlling stoichiometry (1:1.2 molar ratio of piperidine to dichloroethane) and avoiding excess moisture .

Basic Question: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ to identify aldehyde protons (~9.8 ppm) and chloroethyl groups (~3.7–4.2 ppm for CH₂Cl) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic patterns consistent with chlorine .
  • Purity Assessment :
    • HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) with UV detection at 220 nm .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators if aerosolization occurs .
  • Ventilation : Conduct reactions in fume hoods to limit inhalation exposure.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Advanced Question: How can researchers assess the stability of this compound under varying experimental conditions?

Methodological Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect decomposition temperatures .
  • Solution Stability : Monitor degradation in buffered solutions (pH 3–9) at 25°C and 40°C using HPLC. Hydrolysis of the chloroethyl group is pH-dependent, with increased instability under alkaline conditions .
  • Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) and track aldehyde oxidation via FTIR (loss of ~1720 cm⁻¹ peak) .

Advanced Question: What methodologies are recommended for evaluating the compound’s toxicological profile in preclinical studies?

Methodological Answer:

  • In Vitro Assays :
    • Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
    • Cytotoxicity : Measure IC₅₀ in HEK293 or HepG2 cells via MTT assay .
  • In Vivo Studies :
    • Acute Toxicity : Administer single doses (10–100 mg/kg) to rodents; monitor mortality and organ histopathology over 14 days .
    • Carcinogenicity : Long-term exposure studies (18–24 months) with IARC guidelines to classify carcinogenic potential .

Advanced Question: How can conflicting data regarding the compound’s reactivity or biological activity be resolved?

Methodological Answer:

  • Cross-Validation : Replicate experiments under standardized conditions (e.g., pH, temperature) and compare results with independent assays (e.g., enzymatic inhibition vs. receptor binding) .
  • Computational Modeling : Use DFT calculations (Gaussian 09, B3LYP/6-31G* basis set) to predict electrophilic sites on the chloroethyl group and correlate with experimental reactivity data .
  • Meta-Analysis : Aggregate data from PubChem, EPA/NIH spectral databases, and peer-reviewed studies to identify consensus trends .

Advanced Question: What strategies are effective in addressing gaps in physicochemical data (e.g., solubility, logP) for this compound?

Methodological Answer:

  • Experimental Determination :
    • Solubility : Use shake-flask method in water, DMSO, and ethanol; quantify via UV-Vis spectroscopy .
    • logP : Measure octanol/water partition coefficient using HPLC retention time correlation .
  • In Silico Prediction :
    • QSAR Models : Employ tools like MarvinSketch or ACD/Labs to estimate logP and pKa .

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